molecular formula C4H11NO4S B6153771 2,2-dimethoxyethane-1-sulfonamide CAS No. 2229242-76-4

2,2-dimethoxyethane-1-sulfonamide

Cat. No.: B6153771
CAS No.: 2229242-76-4
M. Wt: 169.2
InChI Key:
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Description

2,2-dimethoxyethane-1-sulfonamide is an organic compound with the molecular formula C4H11NO4S and a molecular weight of 169.2 g/mol It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 2,2-dimethoxyethane backbone

Preparation Methods

The synthesis of 2,2-dimethoxyethane-1-sulfonamide can be achieved through several methods. One efficient method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups. Industrial production methods may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

2,2-dimethoxyethane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

2,2-dimethoxyethane-1-sulfonamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of enzyme inhibition and protein interactions. In medicine, sulfonamide derivatives are known for their antibacterial properties, and this compound could be explored for similar applications . Additionally, in industry, it may be used in the development of new materials and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of 2,2-dimethoxyethane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

2,2-dimethoxyethane-1-sulfonamide can be compared with other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine . These compounds share a similar sulfonamide group but differ in their specific structures and properties. For example, sulfamethoxazole is commonly used as an antibacterial agent, while sulfadiazine is used in combination with pyrimethamine to treat toxoplasmosis . The unique structure of this compound may confer distinct properties and applications compared to these related compounds.

Properties

CAS No.

2229242-76-4

Molecular Formula

C4H11NO4S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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